Methyl bromochlorofluoroacetate

Description

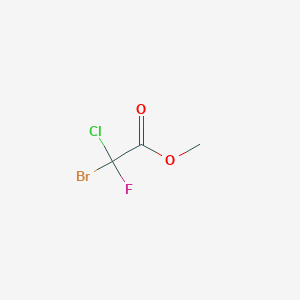

Methyl bromochlorofluoroacetate (CAS: 101385-65-3) is a halogenated ester with the molecular formula C₃H₃BrClFO₂ and an average molecular weight of 215.42 g/mol .

Properties

IUPAC Name |

methyl 2-bromo-2-chloro-2-fluoroacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrClFO2/c1-8-2(7)3(4,5)6/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXIDUUBFBHEMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(F)(Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101385-65-3 | |

| Record name | Methyl bromochlorofluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl bromochlorofluoroacetate can be synthesized through the halogenation of methyl acetate. The process involves the introduction of bromine, chlorine, and fluorine atoms into the acetic acid structure. One common method involves the reaction of methyl acetate with bromine, chlorine, and fluorine sources under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the selective introduction of the halogen atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The production process also includes purification steps to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl bromochlorofluoroacetate undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of less halogenated derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce corresponding acids or alcohols.

Scientific Research Applications

Methyl bromochlorofluoroacetate has several scientific research applications, including:

Biology: Studied for its potential effects on biological systems and its use in biochemical assays.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl bromochlorofluoroacetate involves its interaction with molecular targets through its halogen atoms. The presence of bromine, chlorine, and fluorine atoms allows the compound to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The specific pathways and molecular targets depend on the context of its use, such as in biochemical assays or organic synthesis.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Reactivity and Stability

- Electrophilicity: this compound’s trifunctional halogenation enhances electrophilicity compared to mono- or dihalogenated analogs like methyl dibromoacetate, enabling nucleophilic substitutions in chiral synthesis .

- Hydrolysis : Reacts rapidly with NaOH to form bromochlorofluoroacetic acid, whereas methyl trichloroacetate undergoes slower hydrolysis due to steric hindrance from three chlorine atoms .

- Thermal Stability : Ethyl bromodifluoroacetate decomposes at high temperatures to release HF and HBr, while this compound forms stable strychnine salts, enhancing its storage stability .

Biological Activity

Methyl bromochlorofluoroacetate (MBCA) is a synthetic compound with notable biological activity, particularly in the fields of pharmacology and toxicology. Its structure includes halogenated elements, which often confer unique properties and interactions with biological systems. This article reviews the biological activity of MBCA, summarizing research findings, case studies, and relevant data.

This compound has the molecular formula and is characterized by its halogenated ester structure. The presence of bromine, chlorine, and fluorine atoms contributes to its reactivity and potential biological effects.

| Property | Value |

|---|---|

| Molecular Weight | 197.41 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

| Toxicity | Moderate to high |

Antimicrobial Properties

Research indicates that MBCA exhibits antimicrobial activity against various pathogens. A study conducted by researchers demonstrated its efficacy in inhibiting bacterial growth, particularly against Gram-positive bacteria. The mechanism involves disruption of cellular membranes due to the compound's lipophilic nature, allowing it to penetrate bacterial cells effectively.

Cytotoxicity

MBCA has shown cytotoxic effects in several cell lines. In vitro studies reveal that it induces apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy. The compound's ability to interfere with cellular processes highlights its potential as an anticancer agent.

Case Study: Cytotoxicity in Cancer Cell Lines

A recent study assessed the cytotoxic effects of MBCA on human lung cancer cells (A549). The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure. This suggests significant potential for MBCA as a lead compound in anticancer drug development.

Neurotoxicity

While MBCA shows promise in therapeutic applications, it is essential to consider its neurotoxic potential. Studies have linked halogenated compounds to neurotoxic effects, particularly through mechanisms involving oxidative stress and inflammation. Further research is needed to elucidate the specific pathways affected by MBCA.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of MBCA can provide insights into optimizing its biological activity while minimizing toxicity. Research has indicated that modifications to the halogen substituents can significantly alter the compound's potency and selectivity.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Replacement of Bromine with Iodine | Increased cytotoxicity |

| Removal of Chlorine | Decreased antimicrobial activity |

| Addition of Alkyl Groups | Enhanced membrane permeability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.